3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3S2/c17-11-4-1-3-10(7-11)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-12-5-2-6-24-12/h1,3-4,7,12H,2,5-6,8-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIFCNCEXHSBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a bromine atom, a thiadiazole ring, and an oxolan moiety, which contribute to its biological properties.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown IC50 values ranging from 2.44 µM to 23.29 µM against various cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) after 48 hours of treatment . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
-
Mechanisms of Action
- The anticancer effects are attributed to the inhibition of key regulatory proteins involved in cell cycle progression and apoptosis. Specifically, molecular docking studies suggest that these compounds may inhibit STAT3 transcriptional activity and CDK9 kinase activity by interacting with their ATP-binding sites . This interaction leads to altered cell cycle dynamics, particularly affecting the G0/G1 and G2 + M phases.
-
Antimicrobial Activity
- Thiadiazole derivatives have also been evaluated for antimicrobial properties. Compounds within this class have shown promising results against various bacterial strains. For example, modifications in the thiadiazole structure have led to enhanced activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .
-
Anti-inflammatory Effects
- Some studies indicate that thiadiazole derivatives possess anti-inflammatory properties, although specific data regarding the compound in focus is limited. The general mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
-
Study on Anticancer Effects
- A recent study synthesized several thiadiazole derivatives and tested their effects on LoVo and MCF-7 cells. The results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis through mitochondrial pathways . The study highlighted the importance of structural modifications in enhancing biological activity.
-
Antimicrobial Evaluation
- Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against various pathogens. Results showed that specific substitutions on the thiadiazole ring enhanced activity against gram-positive and gram-negative bacteria . This suggests that the compound may serve as a scaffold for developing new antimicrobial agents.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | LoVo | 2.44 | Apoptosis induction |
| Anticancer | MCF-7 | 23.29 | CDK9 inhibition |
| Antimicrobial | E. coli | Not specified | Disruption of cell wall synthesis |
| Antimicrobial | Staphylococcus aureus | Not specified | Inhibition of protein synthesis |
Vergleich Mit ähnlichen Verbindungen
3-Chloro-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-Thiadiazol-2-yl}Benzamide
Key Differences :
- Substituent : The chloro (Cl) atom replaces bromine (Br) on the benzamide ring.
- Molecular Weight : Chloro analogue (C₁₆H₁₇ClN₄O₃S₂; MW 412.91) vs. bromo analogue (estimated MW ~457.3).
- Electronic Effects : Bromine’s larger atomic radius and higher polarizability may enhance van der Waals interactions compared to chlorine.
- Synthetic Accessibility : The chloro derivative (CAS 893142-48-8) is commercially available (Catalog Number BF20725), priced at $8–$11 per gram, suggesting scalable synthesis .
Table 1: Structural and Physical Comparison
2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-Thiadiazole
Key Differences :
- Core Structure : Dual thiadiazole rings vs. a single thiadiazole in the target compound.
- Substituents : Methylphenyl groups replace the benzamide and oxolane moieties.
- Conformation : Crystal structure reveals a butterfly-like conformation with near-coplanar thiadiazole and phenyl rings (dihedral angles 0.8–0.9°) and a 46.3° angle between thiadiazole rings .
Table 2: Crystallographic Comparison
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide with high purity?
- Methodology :
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with carbon disulfide and hydrazine hydrate (analogous to ).
- Step 2 : Sulfanyl group introduction using nucleophilic substitution (e.g., K₂CO₃ in DMF for thiol-alkyl coupling) .
- Step 3 : Bromobenzamide coupling via amide bond formation using benzoyl chloride derivatives and coupling agents like EDCI .
- Key Challenges : Purification of intermediates via column chromatography or recrystallization to avoid byproducts; monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for oxolane (δ ~3.5–4.0 ppm), thiadiazole (C=S at ~165 ppm), and bromobenzamide (aromatic protons δ ~7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (expected ~500–550 g/mol based on analogs in ).
- FT-IR : Identify carbonyl stretches (amide C=O ~1680 cm⁻¹) and S–S/S–N bonds (~650 cm⁻¹) .
Q. What are the preliminary biological screening strategies for this compound?
- Approach :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC determination via broth microdilution .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound’s thiadiazole-oxolane conformation?
- Crystallographic Strategy :
- Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve sulfur and bromine positions .
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling (e.g., oxolane ring puckering) .
- Validation : Check geometric restraints (C–S bond lengths: ~1.7 Å; torsion angles for thiadiazole planarity) .
Q. How to address contradictions in reactivity data during nucleophilic substitution at the bromine site?
- Troubleshooting :
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to assess nucleophilicity .
- Catalysis : Test phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Competing Pathways : Monitor via LC-MS for elimination byproducts (e.g., dehydrohalogenation) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- In Silico Workflow :
- Docking : Use AutoDock Vina with kinase X-ray structures (e.g., PDB 1ATP) to model thiadiazole interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfanyl-benzamide interactions .
- QSAR : Corrogate substituent effects (e.g., oxolane vs. morpholine) on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
